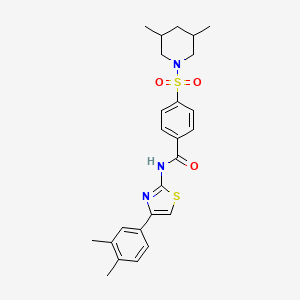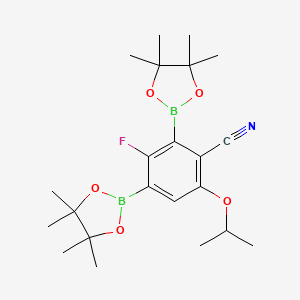
6-甲基-3,4-二氢-2H-1-苯并吡喃-2-甲酸
描述
“6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” is also known as “3,4-Dihydro-6-methylcoumarin”, “6-Methyl-3,4-dihydrocoumarin”, “6-Methylhydrocoumarin”, and "3,4-dihydro-6-methyl-2H-1-benzopyran-2-one" . It has a molecular formula of C10H10O2 and a molecular weight of 162.1852 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” consists of a benzopyran ring with a methyl group at the 6th position and a carboxylic acid group at the 2nd position . The structure is also available as a 2D Mol file .科学研究应用
抗氧化活性
与 6-甲基-3,4-二氢-2H-1-苯并吡喃-2-羧酸密切相关的 4-甲基香豆素的研究表明具有显著的抗氧化特性。这些化合物经过合成,并对其自由基清除能力和还原能力进行了测试,显示出与已知的抗氧化剂如特乐罗相似的活性。这表明它们在治疗和食品保鲜中具有潜在作用,因为它们具有有价值的生物活性 (Ćavar, Kovač, & Maksimović, 2009)。
合成和化学性质
已记录了通过甲基化、弗里德尔-克拉夫茨反应和迈克尔加成等方法从对氟苯酚合成 6-氟-4-氧代-3,4-二氢-2H-1-苯并吡喃-2-羧酸的过程。这项研究提供了深入了解如何优化产率和了解此类化合物的化学行为 (杨宁, 2007)。
潜在治疗应用
已研究了与 6-甲基-3,4-二氢-2H-1-苯并吡喃-2-羧酸在结构上相关的化合物对它们的治疗潜力。例如,衍生物在体外显示出显着的局部麻醉和血小板抗聚集活性,与乙酰水杨酸相当,并在动物模型中具有中等的镇痛、抗炎和抗心律失常活性。这表明它们作为新治疗剂的潜力 (Mosti 等人,1994)。
用于治疗的光可逆性
某些苯并吡喃衍生物表现出光可逆性,这可以用于治疗应用,例如受控药物释放。从巴西蜂胶中分离出的衍生物 (Z)-2,2-二甲基-8-(3-甲基-2-丁烯基)-苯并吡喃-6-丙烯酸在紫外线照射下对人肺癌细胞表现出显着增强的细胞毒性,突出了其靶向癌症治疗的潜力 (Hirota 等人,2000)。
抗癌潜力
已合成 6-取代的 2-氧代-2H-1-苯并吡喃-3-羧酸衍生物,并评估了它们在减少 HT 1080 纤维肉瘤细胞侵袭行为中的功效。这项研究强调了这些化合物在开发新的抗癌剂中的重要意义,特别是那些可以抑制癌细胞侵袭和转移的抗癌剂 (Kempen 等人,2008)。
作用机制
Target of Action
It is a derivative of coumarin , which is known to have various biological activities.
Mode of Action
Coumarin derivatives are known to interact with their targets, leading to various biological effects .
Pharmacokinetics
It is known that coumarin derivatives are generally well-absorbed and widely distributed in the body .
Result of Action
Some coumarin derivatives have been shown to possess significant antibacterial activity .
属性
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGCYQSRSOBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72914-12-6 | |
| Record name | 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2742083.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)
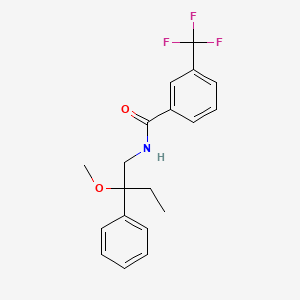
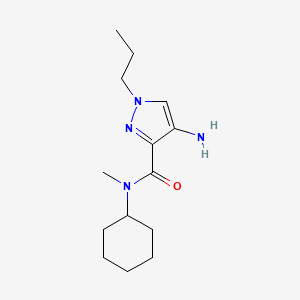
![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)
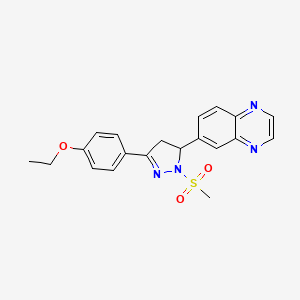


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2742104.png)
